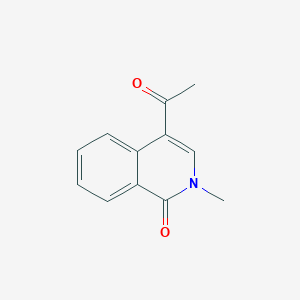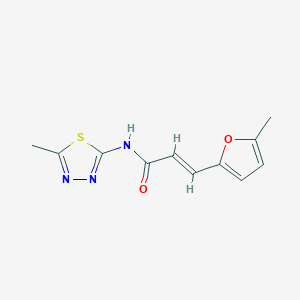![molecular formula C17H11N5O4 B5811087 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of 'OTB' and is primarily used as a tool compound for the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves the binding of the compound to the target protein through non-covalent interactions. OTB has been shown to bind to the N-terminal domain of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. The binding of OTB to p53 has been shown to stabilize the protein and enhance its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide are primarily related to its ability to modulate protein-protein interactions. OTB has been shown to enhance the binding affinity and specificity of IDPs for their binding partners. Additionally, OTB has also been shown to modulate the activity of p53, which is a key regulator of cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high binding affinity and specificity for IDPs and its ability to modulate protein-protein interactions. However, there are also some limitations to using OTB in lab experiments. These include its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Future Directions
There are many future directions for the study of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide. One potential area of research is the development of new derivatives of OTB with improved solubility and specificity for IDPs. Additionally, OTB could be used to study the interaction of IDPs with other proteins and small molecules. Finally, OTB could be used to study the role of IDPs in disease states, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves a multi-step process. The first step involves the reaction of 7-hydroxy-4-chromenone with 2-bromoacetophenone to form a key intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the amide group is introduced by reacting the intermediate with benzoyl chloride. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. This compound is particularly useful for the study of intrinsically disordered proteins (IDPs) that lack a defined three-dimensional structure. OTB can be used to probe the binding affinity, kinetics, and thermodynamics of IDP interactions with their binding partners. Additionally, OTB has also been used to study the interaction of IDPs with small molecules and other proteins.
properties
IUPAC Name |
4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-16(24)11-1-5-12(6-2-11)22-17(19-20-21-22)25-13-7-3-10-4-8-15(23)26-14(10)9-13/h1-9H,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZYEFQAXVZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

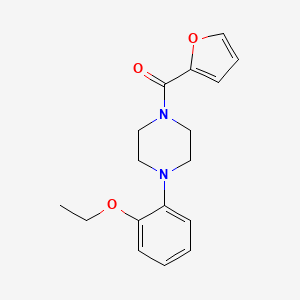
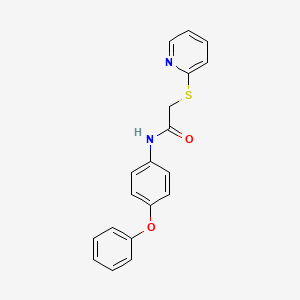
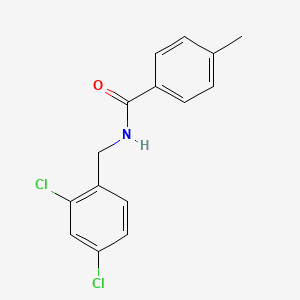
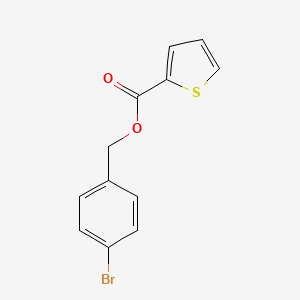
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)


